6-(Quinolin-3-YL)hex-5-YN-1-OL
Description
Contextualization of Quinoline (B57606) Derivatives in Modern Chemical and Biomedical Research
Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry. nih.govacs.org Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.gov The versatility of the quinoline nucleus allows for functionalization at various positions, enabling the modulation of its biological and physicochemical properties. researcher.lifemdpi.com This has led to the development of numerous quinoline-based drugs and candidates in clinical trials. nih.gov The sustained interest in quinoline derivatives stems from their ability to interact with a diverse range of biological targets, making them a cornerstone in the design of new therapeutic agents. acs.org
to 6-(Quinolin-3-YL)hex-5-YN-1-OL within the Context of Hybrid Molecular Architectures
This compound is a prime example of a hybrid molecular architecture, integrating a quinoline core with a terminal alkyne via a hexanol linker. This unique combination of functional groups bestows upon it a dual character. The quinoline moiety provides a well-established pharmacophore, while the alkyne-alcohol chain offers a versatile platform for further chemical modification. The covalent linkage of these distinct fragments is a key strategy in molecular hybridization, aiming to generate new chemical entities with potentially synergistic or enhanced biological activities. researchgate.net
Research Scope and Articulated Objectives for Scholarly Investigations of this compound
Scholarly investigations into this compound and its analogs are primarily centered on its utility as a synthetic intermediate in the creation of more complex molecules with targeted biological functions. Research objectives often involve leveraging the reactive alkyne terminus for the construction of elaborate molecular scaffolds. For instance, derivatives of this compound have been employed in the synthesis of molecules designed for specific biological targets, such as G-quadruplex selective DNA photocleavage agents. nih.gov The overarching goal of such research is to explore the chemical space accessible from this hybrid scaffold and to evaluate the potential of the resulting compounds as novel therapeutic agents or research tools. nih.govnih.gov
Chemical and Physical Properties
While specific experimental data for this compound is not extensively available in the public domain, its properties can be inferred from its constituent parts and related compounds.
Interactive Data Table: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C15H15NO | Inferred from structure |
| Molecular Weight | 225.29 g/mol | Inferred from structure |
| IUPAC Name | This compound | N/A |
| CAS Number | 88940-61-8 | [N/A] |
Spectroscopic Data
Detailed spectroscopic data for this compound would be crucial for its definitive identification and characterization. While a comprehensive dataset is not publicly available, the expected spectral features can be predicted based on its structure.
Interactive Data Table: Predicted Spectroscopic Features
| Spectroscopy Type | Predicted Features |
| ¹H NMR | Signals corresponding to the quinoline ring protons, protons of the hexyl chain, and the hydroxyl proton. |
| ¹³C NMR | Resonances for the carbon atoms of the quinoline ring, the alkyne carbons, and the carbons of the hexanol chain. |
| IR | Characteristic absorption bands for the O-H stretch of the alcohol, C≡C stretch of the alkyne, and C=C/C=N stretches of the quinoline ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight. |
Synthesis of this compound
The synthesis of this compound has been described and typically involves a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
In a typical procedure, 3-bromoquinoline (B21735) is reacted with 5-hexyn-1-ol (B123273) in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a copper(I) co-catalyst, like cuprous iodide. The reaction is carried out in a suitable solvent system, often a mixture of an organic solvent like dichloromethane (B109758) and an amine base such as triethylamine, which also serves to neutralize the hydrogen halide formed during the reaction. The crude product is then purified using chromatographic techniques to yield this compound.
Research Findings on Related Compounds
While direct biological studies on this compound are limited, research on analogous quinoline-alkyne hybrids has demonstrated their potential in various therapeutic areas. For instance, a series of quinoline carboxylic acid-based styryl/alkyne hybrids were synthesized and evaluated for their anti-adipogenic activity, with some compounds showing potent inhibition of adipogenesis. nih.govresearcher.life Other studies have explored quinoline derivatives as inhibitors of the M2 isoform of pyruvate (B1213749) kinase, a target in cancer therapy, and as antileishmanial and antitrypanosomal agents. mdpi.comnih.gov These findings underscore the potential of the quinoline-alkyne scaffold as a source of new bioactive molecules.
Structure
3D Structure
Properties
CAS No. |
88940-61-8 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
6-quinolin-3-ylhex-5-yn-1-ol |
InChI |
InChI=1S/C15H15NO/c17-10-6-2-1-3-7-13-11-14-8-4-5-9-15(14)16-12-13/h4-5,8-9,11-12,17H,1-2,6,10H2 |
InChI Key |
CNCHCMOANXTVPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C#CCCCCO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Synthesis and Derivatization of Precursor Molecules
Preparation of Substituted Quinoline (B57606) Building Blocks
The quinoline ring system is a key structural motif in many biologically active compounds and serves as the foundation for 6-(Quinolin-3-YL)hex-5-YN-1-OL. The synthesis of appropriately substituted quinolines is, therefore, a critical first step. A common strategy involves the preparation of a 3-haloquinoline, which can then undergo a palladium-catalyzed cross-coupling reaction.
Various methods exist for the synthesis of quinolines. mdpi.com Traditional methods like the Skraup and Doebner-von Miller reactions have been refined over the years to be more environmentally friendly and efficient. google.com More modern approaches often involve transition-metal-catalyzed C-H activation and annulation strategies. mdpi.com For instance, a one-pot synthesis can be achieved through the cyclization of 2-aminoaryl alcohols with ketones or nitriles using a ligand-free cobalt catalyst. mdpi.com
To introduce a halogen at the 3-position, which is necessary for the subsequent coupling step, several techniques can be employed. One method involves the electrophilic cyclization of alkynyl imines using a copper halide-activated N-halosuccinimide (NXS) as the electrophile. organic-chemistry.org Another approach is a tandem oxidative radical halogenated addition of alkynyl imines. researchgate.net A three-component cascade annulation of aryl diazonium salts, nitriles, and halo-alkynes can also yield 3-haloquinolines. acs.org
The specific choice of synthetic route depends on the desired substitution pattern on the quinoline ring and the availability of starting materials. The following table summarizes some of the key reactions for preparing substituted quinolines.
| Reaction Name | Description | Key Reagents |
| Skraup Synthesis | Reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. | Aniline, Glycerol, H₂SO₄, Oxidizing agent |
| Doebner-von Miller | Reaction of an α,β-unsaturated aldehyde or ketone with an aromatic amine. | Aniline, α,β-unsaturated aldehyde/ketone |
| Electrophilic Cyclization | Cyclization of alkynyl imines to form 3-haloquinolines. | Alkynyl imines, NXS, CuX |
| Cascade Annulation | Three-component reaction to form 3-haloquinolines. | Aryl diazonium salts, Nitriles, Halo-alkynes |
Functionalization and Synthesis of Alkynyl Alcohol Intermediates (e.g., 5-Hexyn-1-ol)
The synthesis of 5-hexyn-1-ol (B123273) can be achieved through various routes. One common method involves the ring-opening of 2-chloromethyl tetrahydrofuran, which is derived from tetrahydrofuran. guidechem.com Another approach starts from 6-bromo-1-hexene. This method avoids the use of strong metal reducing agents or high-risk hydrogenation reactions. google.com The process involves reacting 6-bromo-1-hexene with potassium acetate in the presence of a phase-transfer catalyst like tetrabutylammonium bromide, followed by hydrolysis of the resulting acetate ester. guidechem.com
The general properties of 5-hexyn-1-ol are summarized in the table below. jaydevchemicals.com
| Property | Value |
| CAS Number | 928-90-5 |
| Molecular Formula | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol |
| Boiling Point | 73-75 °C at 15 mmHg |
| Density | 0.89 g/mL at 25 °C |
| Refractive Index | n20/D 1.450 |
The crucial step in the synthesis of the final compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction joins the 3-haloquinoline with the terminal alkyne of 5-hexyn-1-ol. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in the presence of a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. almerja.comlibretexts.org The reactivity of the aryl halide in this reaction is generally I > Br > Cl. wikipedia.org While the classic Sonogashira reaction requires anhydrous and anaerobic conditions, newer methods have been developed that can be performed under milder conditions, even in aqueous media. wikipedia.orgorganic-chemistry.org
Advanced Purification and Isolation Techniques
Following the synthesis, purification of this compound is essential to remove unreacted starting materials, catalysts, and byproducts. A combination of chromatographic and non-chromatographic techniques is often employed to achieve the desired purity.
Chromatographic Separations and Method Development
Column chromatography is a fundamental and widely used technique for the purification of organic compounds. column-chromatography.comyoutube.com It separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. columbia.edu For quinoline derivatives and alkynyl alcohols, silica gel is a commonly used stationary phase due to its polarity. column-chromatography.comyoutube.com
The development of an effective chromatographic method involves the careful selection of the mobile phase. The polarity of the solvent system is adjusted to achieve optimal separation of the target compound from impurities. youtube.com A mixture of a non-polar solvent (like hexane or cyclohexane) and a more polar solvent (like ethyl acetate or acetone) is often used, with the ratio adjusted to control the elution of the compounds. nih.gov
High-performance liquid chromatography (HPLC) is a powerful analytical technique that can also be adapted for preparative separations. researchgate.netsielc.com For quinoline derivatives, reverse-phase HPLC methods are common, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile and water with a modifier like phosphoric acid or formic acid. sielc.comresearchgate.net The development of an HPLC method requires optimization of parameters such as the mobile phase composition, flow rate, and detection wavelength to ensure good resolution of the target compound from its impurities. researchgate.netresearchgate.net
The following table outlines typical parameters for the chromatographic purification of related compounds.
| Technique | Stationary Phase | Mobile Phase (Example) | Detection |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Thin-Layer Chromatography (TLC) |
| HPLC | C18 | Acetonitrile/Water with 0.1% Formic Acid | UV at 225 nm researchgate.net |
Crystallization and Other Isolation Strategies
Crystallization is a powerful purification technique for solid organic compounds. uct.ac.zawikihow.com It relies on the principle that most compounds are more soluble in a hot solvent than in a cold one. orgchemboulder.com The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, being present in smaller amounts, tend to remain dissolved in the solvent. orgchemboulder.com
The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. wikihow.com Sometimes, a solvent pair, consisting of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble, is used. uct.ac.za
Other advanced crystallization techniques include:
Microbatch under-oil crystallization : This method is suitable for water-soluble organic salts and involves the slow concentration of an aqueous solution under a layer of oil. rsc.org
Encapsulated nanodroplet crystallization (ENaCt) : A high-throughput method where a small amount of the compound dissolved in an organic solvent is injected into an inert oil droplet, allowing for slow solvent evaporation and crystal growth. rsc.org
Solvent layering : This technique involves carefully layering a "poor" solvent on top of a solution of the compound in a "good" solvent, allowing for slow diffusion and crystallization at the interface. unifr.ch
For compounds that are difficult to crystallize, forming a co-crystal with another molecule, such as triphenylphosphine oxide (TPPO), can sometimes facilitate the process. unifr.ch
Considerations for Reaction Scale-Up and Process Optimization
Transitioning a synthetic route from a laboratory scale to a larger, industrial scale presents several challenges that require careful consideration and optimization. gd3services.compharmafeatures.com The primary goals of process optimization are to improve efficiency, reduce costs, ensure safety, and minimize environmental impact. gd3services.compharmtech.com
For the synthesis of this compound, a key reaction to optimize for scale-up is the Sonogashira coupling. researchgate.net While highly effective, this reaction often uses expensive palladium catalysts and can leave residual metal contaminants in the final product. researchgate.netsilicycle.com Strategies for optimization include:
Minimizing Catalyst Loading : Reducing the amount of palladium and copper catalysts used without significantly impacting the reaction yield and time.
Catalyst Recovery and Recycling : Using heterogeneous catalysts or dendritic palladium complexes that can be recovered and reused, which is both cost-effective and environmentally friendly. wikipedia.orgacs.org
Solvent Selection : Choosing solvents that are less hazardous, easily recoverable, and have a lower environmental impact. nih.gov
Eliminating Chromatography : Developing reaction conditions and work-up procedures that yield a product of sufficient purity without the need for column chromatography, which can be time-consuming and generate significant solvent waste on a large scale. gd3services.comresearchgate.net
Continuous flow chemistry is an emerging technology that offers significant advantages for process optimization and scale-up. tandfonline.com Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency, higher yields, and reduced waste. nih.govtandfonline.com This technology is particularly well-suited for reactions that are exothermic or involve hazardous reagents. nih.gov
The following table summarizes key considerations for the scale-up of the Sonogashira coupling reaction.
| Parameter | Laboratory Scale | Scale-Up Consideration |
| Catalyst | Homogeneous Pd/Cu catalyst | Lower catalyst loading, heterogeneous catalysts, catalyst recycling wikipedia.orgacs.org |
| Solvent | Anhydrous organic solvents | Greener solvent alternatives, solvent recycling nih.gov |
| Purification | Column chromatography | Crystallization, extraction, avoiding chromatography gd3services.comresearchgate.net |
| Reaction Time | Hours to days | Optimization of conditions to reduce reaction time |
| Safety | Standard laboratory precautions | Enhanced safety protocols for handling large quantities of reagents |
Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for 6-(Quinolin-3-YL)hex-5-YN-1-OL are not widely published, a detailed analysis can be predicted based on data from closely related structures, including quinoline (B57606) derivatives and functionalized hexynols. mdpi.comnih.govchemicalbook.comchemicalbook.com
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring, the protons of the hexyl chain, and the hydroxyl proton. The quinoline protons will appear in the downfield region (typically δ 7.5-9.0 ppm), with their specific shifts and coupling patterns dictated by their position on the ring. mdpi.com The protons on the aliphatic chain would appear further upfield. The CH2 group adjacent to the hydroxyl (C1) would likely resonate around δ 3.6 ppm, while the CH2 group adjacent to the alkyne (C4) would be expected around δ 2.4 ppm. mdpi.comnih.gov The methylene (B1212753) protons at C2 and C3 would appear as a multiplet in the δ 1.6-1.9 ppm range. nih.gov The hydroxyl proton signal is typically a broad singlet, the position of which can vary depending on solvent and concentration.
¹³C NMR Spectroscopy: The carbon spectrum provides information on all unique carbon environments. The quinoline ring will exhibit multiple signals in the aromatic region (δ 120-150 ppm). cnr.itchemicalbook.com The two carbons of the alkyne functional group (C5 and C6) are particularly characteristic, expected to appear around δ 80-90 ppm. chemicalbook.comrsc.org The carbon bearing the hydroxyl group (C1) would be found at approximately δ 62 ppm, with the other aliphatic carbons (C2, C3, C4) resonating at higher field strengths, typically between δ 18-32 ppm. chemicalbook.comrsc.org
Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Position | Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Reference/Justification |
|---|---|---|---|---|
| Quinoline Ring | Ar-H | 7.5 - 9.0 | 125 - 151 | Based on data for quinoline and its derivatives. mdpi.comcnr.it |
| C1 | -CH₂-OH | ~3.7 | ~62.0 | Typical shift for a primary alcohol, based on hexynol (B8569683) data. chemicalbook.comrsc.org |
| C2 | -CH₂- | ~1.7 | ~31.3 | Based on hexynol data. chemicalbook.comrsc.org |
| C3 | -CH₂- | ~1.8 | ~24.6 | Based on related structures. mdpi.comrsc.org |
| C4 | -CH₂-C≡ | ~2.5 | ~18.2 | Adjacent to an alkyne, based on related structures. mdpi.comrsc.org |
| C5 | -C≡C- | - | ~89.4 | Alkyne carbon attached to the quinoline ring. mdpi.com |
| C6 | -C≡C- | - | ~83.5 | Alkyne carbon attached to the hexyl chain. mdpi.comrsc.org |
| -OH | -OH | Variable | - | Dependent on solvent and concentration. |
Mass Spectrometric (MS) Characterization
Mass spectrometry provides the molecular weight and, through fragmentation analysis, structural information about the compound. For this compound (molecular formula C₁₅H₁₅NO), the exact mass can be calculated. High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) would be expected to show a prominent protonated molecular ion peak [M+H]⁺. mdpi.comrsc.org
The fragmentation pattern in MS would likely involve characteristic losses. For instance, the loss of a water molecule (H₂O, 18 Da) from the alcohol group is a common fragmentation pathway. Other potential fragmentations could include cleavage of the hexyl chain and fragmentation of the quinoline ring itself, providing further structural confirmation.
Predicted Mass Spectrometric Data for this compound
| Parameter | Predicted Value | Technique | Reference/Justification |
|---|---|---|---|
| Molecular Formula | C₁₅H₁₅NO | - | Based on structure |
| Molecular Weight | 225.29 g/mol | - | Calculated |
| [M+H]⁺ Ion (ESI-HRMS) | m/z 226.1226 | ESI-TOF | Prediction based on high-resolution analysis of related compounds. mdpi.commdpi.com |
| Major Fragmentation | Loss of H₂O ([M+H-18]⁺) | EI or ESI-MS/MS | Common fragmentation for alcohols. |
Infrared (IR) Spectroscopic Profiling
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands.
A strong, broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. nih.gov The C-O stretching vibration of the primary alcohol would appear around 1050 cm⁻¹. mdpi.com The terminal alkyne C≡C bond stretch is typically weak and appears around 2100-2260 cm⁻¹, while the C-H stretch of the alkyne is a sharp, characteristic peak around 3300 cm⁻¹. nih.govarkat-usa.org Aromatic C-H stretching vibrations from the quinoline ring are expected just above 3000 cm⁻¹, and the C=C and C=N ring stretching vibrations would produce a series of peaks between 1450 and 1600 cm⁻¹. arkat-usa.orgresearchgate.netarabjchem.org
Characteristic Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Reference/Justification |
|---|---|---|---|
| Alcohol (-OH) | O-H Stretch (broad) | 3200 - 3600 | Characteristic for alcohols. nih.gov |
| Alkyne (-C≡CH) | C-H Stretch (sharp) | ~3300 | Characteristic for terminal alkynes. mdpi.com |
| Aromatic (Quinoline) | C-H Stretch | 3000 - 3100 | Typical for aromatic C-H bonds. arabjchem.org |
| Aliphatic (-CH₂) | C-H Stretch | 2850 - 2960 | Typical for sp³ C-H bonds. acs.org |
| Alkyne (-C≡C-) | C≡C Stretch (weak) | 2100 - 2260 | Characteristic for alkynes. nih.govarkat-usa.org |
| Aromatic (Quinoline) | C=C and C=N Ring Stretch | 1450 - 1600 | Characteristic for quinoline ring systems. arkat-usa.orgresearchgate.netarabjchem.org |
| Alcohol (-CH₂-OH) | C-O Stretch | ~1050 | Characteristic for primary alcohols. mdpi.com |
Crystallographic Analysis (e.g., X-ray Diffraction) of Related Structures and Single Crystals
As of the current literature, a single-crystal X-ray diffraction structure for this compound has not been reported. However, crystallographic data from related quinoline derivatives and long-chain alkynes can provide valuable insights into the expected molecular geometry. arabjchem.org
Studies on quinoline derivatives show that the bicyclic system is planar. arabjchem.org The bond lengths and angles within the quinoline ring would be consistent with those of a substituted aromatic heterocycle. For example, the C-C bond lengths within the rings are typically in the range of 1.36 to 1.42 Å. arabjchem.org The hexynyl alcohol chain would adopt a staggered conformation to minimize steric strain, with standard sp³-sp³ (approx. 1.54 Å) and sp³-sp (approx. 1.47 Å) carbon-carbon single bond lengths. The C≡C triple bond length is expected to be approximately 1.20 Å. The geometry around the alkyne unit is linear (180°). Intermolecular hydrogen bonding involving the hydroxyl group and the quinoline nitrogen atom would be a key feature in the solid-state packing of this molecule.
Mechanistic Elucidation of Reactions Involving 6 Quinolin 3 Yl Hex 5 Yn 1 Ol
Investigative Studies of Reaction Mechanisms and Pathways
The reaction mechanisms involving 6-(quinolin-3-yl)hex-5-yn-1-ol are primarily understood through studies of its synthesis and the reactivity of its constituent functional groups—the quinoline (B57606) ring, the hexynol (B8569683) chain, and the terminal alkyne. The principal pathway for its synthesis is the Sonogashira coupling reaction. This involves the cross-coupling of 3-bromoquinoline (B21735) with 5-hexyn-1-ol (B123273). prepchem.com The reaction is catalyzed by a palladium complex, typically with a copper(I) co-catalyst, in the presence of an amine base. prepchem.com
Investigative studies into related systems provide deeper insights into potential reaction pathways for this molecule. For instance, palladium-catalyzed carbonylative cyclization reactions of 1-(2-aminoaryl)-2-yn-1-ols are a known route to quinoline derivatives. researchgate.netmdpi.com These reactions proceed via a 6-endo-dig cyclization mechanism, where the amino group attacks the alkyne, followed by dehydration and carbonylation to yield a quinoline-3-carboxylic ester. researchgate.net This highlights a potential intramolecular cyclization pathway if an amino group were present on the quinoline ring ortho to the alkynyl substituent.
The alkyne functional group is also amenable to a variety of other transformations, including multicomponent reactions. One of the most prominent is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which would lead to the formation of a 1,2,3-triazole derivative. rsc.org Mechanistic studies of these reactions show the formation of a copper acetylide intermediate which then reacts with an organic azide. rsc.org
Furthermore, various methods for quinoline synthesis, such as those involving C-H bond activation, annulation strategies, and cycloadditions, provide a broader context for the reactivity of the quinoline moiety itself. mdpi.comorganic-chemistry.org
Kinetic Analysis and Reaction Rate Determination
Specific kinetic data for reactions involving this compound are not extensively reported in the literature. However, the principles of kinetic analysis for the types of reactions it undergoes, such as palladium-catalyzed cross-coupling, are well-established.
Kinetic analysis is crucial for understanding reaction mechanisms, optimizing reaction conditions, and determining the rate-limiting step. The rate of a reaction can be determined by monitoring the change in concentration of reactants or products over time. This is typically achieved using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). An internal standard is often used to ensure accurate quantification. rsc.org
For a typical kinetic experiment, aliquots are taken from the reaction mixture at specific time intervals, quenched to stop the reaction, and then analyzed. The data collected (concentration versus time) is then plotted to determine the reaction order with respect to each reactant and to calculate the rate constant (k).
Table 1: General Protocol for Kinetic Analysis of a Cross-Coupling Reaction
| Step | Procedure | Purpose |
|---|---|---|
| 1. Reaction Setup | Reactants, catalyst, solvent, and an internal standard (e.g., dodecane) are combined in a reaction vessel under controlled temperature. rsc.org | To initiate the reaction under defined and reproducible conditions. |
| 2. Sampling | Aliquots of the reaction mixture are withdrawn at predetermined time points (t=0, 1, 5, 15, 30... min). | To capture the progress of the reaction over time. |
| 3. Quenching | Each aliquot is immediately added to a quenching solution (e.g., a cold solvent or a reagent that deactivates the catalyst). | To halt the reaction at a precise moment, allowing for accurate analysis of its state. |
| 4. Analysis | The quenched samples are analyzed by a suitable technique (e.g., GC, HPLC, or NMR) to determine the concentration of reactants and/or products relative to the internal standard. rsc.org | To quantify the extent of the reaction at each time point. |
| 5. Data Processing | Concentration data is plotted against time. The initial rates method or integrated rate laws are used to determine the reaction order and the rate constant. | To derive quantitative kinetic parameters that describe the reaction's speed and dependency on reactant concentrations. |
This table outlines a generalized procedure for acquiring kinetic data. Specific conditions and analytical methods would be adapted for the reaction under investigation.
Identification and Characterization of Reaction Intermediates
The identification of transient intermediates is fundamental to elucidating reaction mechanisms. In the synthesis of this compound via Sonogashira coupling, the mechanism proceeds through several well-characterized palladium and copper intermediates. The catalytic cycle involves the formation of a Pd(0) species, which undergoes oxidative addition with 3-bromoquinoline to form a Pd(II)-aryl intermediate. Concurrently, the terminal alkyne reacts with the copper(I) co-catalyst to form a copper(I) acetylide intermediate. Transmetalation between the Pd(II)-aryl complex and the copper(I) acetylide, followed by reductive elimination, yields the final product and regenerates the Pd(0) catalyst.
In related palladium-catalyzed reactions that form quinolines from 1-(2-aminoaryl)-2-yn-1-ols, different intermediates are proposed. The mechanism can involve the formation of a hydridopalladium(II) species (H-Pd(II)-I) in situ, which then participates in the cyclization. researchgate.netmdpi.com The reaction pathway involves the coordination of the alkyne to the palladium center, followed by intramolecular attack by the amino group to form a vinyl-palladium intermediate, which ultimately leads to the heterocyclic product. mdpi.com
Radical intermediates have also been identified in related transformations. For instance, in certain iron-catalyzed azidation reactions of alkenes, an azidyl radical has been proposed as a key intermediate. researchgate.net In photocatalytic syntheses of quinolines, the mechanism can involve radical anions and subsequent hydrogen-atom transfer (HAT) steps to form the final aromatic product. mdpi.com
Catalytic Roles and Mechanistic Contributions of Reagents
The reagents used in the synthesis of this compound each play a specific and crucial role in the catalytic cycle. prepchem.com
Table 2: Reagents and Their Mechanistic Roles in the Sonogashira Synthesis of this compound
| Reagent | Chemical Name | Catalytic Role/Contribution |
|---|---|---|
| Palladium Catalyst | Bis(triphenylphosphine)palladium(II) dichloride | Pre-catalyst. Reduced in situ to the active Pd(0) species. This species initiates the catalytic cycle by oxidative addition to the C-Br bond of 3-bromoquinoline. prepchem.com |
| Copper Co-catalyst | Copper(I) iodide | Co-catalyst. Activates the terminal alkyne of 5-hexyn-1-ol by forming a copper(I) acetylide intermediate. This facilitates the transmetalation step with the organopalladium complex. prepchem.com |
| Base | Triethylamine | Base/Solvent. Neutralizes the HBr generated during the reaction. It also serves as a solvent and is believed to aid in the reduction of the Pd(II) pre-catalyst. prepchem.com |
| Ligand | Triphenylphosphine | Ligand. Stabilizes the palladium center, influences its reactivity, and prevents the precipitation of palladium black. It is part of the initial pre-catalyst complex. |
In other related syntheses of quinolines, different catalytic systems are employed. For example, in the palladium-catalyzed carbonylation of 1-(2-aminoaryl)-2-yn-1-ols, a PdI₂/KI system is used. researchgate.netmdpi.com Here, the iodide anion is crucial for the stability and reactivity of the palladium catalyst in the oxidative carbonylation cycle. mdpi.com In some transition-metal-free quinoline syntheses, phenalenyl-based molecules have been shown to catalyze the reaction through a radical-mediated borrowing hydrogen pathway. organic-chemistry.org
Radical Mediated Processes and Hydrogen Atom Transfer (HAT) in Related Alkynyl Systems
While ionic pathways dominate many reactions of this compound, radical mechanisms are highly relevant to both the alkyne and quinoline moieties, particularly in the context of modern synthetic methods.
Vinyl radical-mediated Hydrogen Atom Transfer (HAT) is a powerful strategy for C-C bond formation and C(sp³)—H functionalization in alkynyl systems. sioc-journal.cn This process typically involves the generation of a vinyl radical, often by the addition of another radical to an alkyne. This vinyl radical can then abstract a hydrogen atom from a C-H bond elsewhere in the molecule (intramolecular HAT), generating an alkyl radical. This newly formed radical can then undergo further reactions, such as cyclization or trapping. sioc-journal.cn
HAT processes are also instrumental in the synthesis and functionalization of the quinoline core. mdpi.com Photocatalytic methods, often using visible light, can generate radical ions from quinoline precursors. These intermediates then undergo HAT to form the final, stable aromatic quinoline product. mdpi.com Various HAT agents have been developed for direct C(sp³)–H functionalization, including acyloxy and sulfate (B86663) radicals, which can be generated photochemically or electrochemically. rsc.org These highly reactive species can abstract hydrogen atoms even from inert C-H bonds, and the resulting alkyl radicals can then be coupled with heteroarenes like quinoline. rsc.org
Furthermore, amine-based organocatalysts, such as quinuclidine, can act as potent HAT catalysts in photoinduced reactions. researchgate.net The mechanism involves the single-electron transfer (SET) oxidation of the amine to an aminium radical cation, which is a powerful hydrogen abstractor. This strategy is particularly effective for abstracting hydridic hydrogens, enabling the functionalization of various compounds. researchgate.net
Table 3: Examples of Radical Mediators and HAT Catalysts in Related Systems
| Mediator/Catalyst | Generation Method | Mechanistic Role | Relevant System |
|---|---|---|---|
| Vinyl Radical | Addition of an extra radical to an alkyne. sioc-journal.cn | Mediates intramolecular HAT to achieve regioselective C(sp³)—H bond functionalization or cyclization. sioc-journal.cn | Alkynyl Systems |
| Sulfate Radical Anion (SO₄˙⁻) | Visible-light irradiation of persulfates (e.g., K₂S₂O₈). rsc.org | Acts as a strong HAT agent to abstract H-atoms from C(sp³)–H bonds, generating alkyl radicals for subsequent C-C coupling with N-heteroaromatics. rsc.org | Quinolines, Ethers |
| Aminium Radical Cation | Single-electron transfer (SET) from an amine (e.g., quinuclidine) to an excited photoredox catalyst. researchgate.net | Acts as a HAT catalyst to abstract electron-rich or hydridic hydrogen atoms. researchgate.net | Photoinduced C-H functionalization |
| 9,10-Phenanthrenequinone | Visible light irradiation. mdpi.com | Acts as a photosensitizer; its excited state initiates a process leading to an imino radical, which is a precursor to the quinoline product via a HAT process. mdpi.com | Photocatalytic quinoline synthesis |
Structure Activity Relationship Sar and Structural Modification Studies
Rational Design and Synthesis of 6-(Quinolin-3-YL)hex-5-YN-1-OL Analogues
The rational design of analogues of this compound involves a systematic approach to modify its three key structural components: the quinoline (B57606) core, the hexynyl linker, and the terminal hydroxyl group. Synthesis of these analogues typically leverages cross-coupling reactions, such as the Sonogashira coupling, to connect a halogenated quinoline with the terminal alkyne of hex-5-yn-1-ol. Subsequent functionalization can then be performed on either the quinoline ring or the terminal hydroxyl group.
Substitution Patterns: Research on various quinoline-based compounds has shown that the position and nature of substituents dramatically influence biological activity. orientjchem.orgfrontiersin.org For instance, introducing substituents at the C4, C6, and C7 positions of the quinoline ring has been shown to modulate the anticancer activity of related compounds. orientjchem.org Halogenation, particularly at the C6 position, can increase lipophilicity and potentially improve cellular uptake and antibacterial activity. orientjchem.org
Introduction of Functional Groups: A wide range of functional groups can be introduced onto the quinoline ring. nih.gov These include:
Alkoxy Groups: Methoxy (B1213986) or ethoxy groups, particularly at positions like C7, have been linked to enhanced antitumor activity in other quinoline series. orientjchem.org
Alkyl Chains: The addition of hydrophobic alkyl chains can improve binding affinity to target receptors by engaging in van der Waals interactions. orientjchem.org
Amino Groups: Introducing amino functionalities can provide additional hydrogen bonding sites and alter the basicity of the molecule, which can be critical for target interaction and solubility. frontiersin.org
The synthesis of these modified quinolines often employs classic methods like the Conrad-Limpach or Doebner-von Miller syntheses, followed by functional group interconversions to achieve the desired analogue. orientjchem.org
| Modification Site (Quinoline Ring) | Type of Modification | Potential Impact on Properties | Supporting Evidence Context |
| Position C4 | Introduction of substituents | Can enhance potency against cancer cells. orientjchem.org | SAR studies on quinoline-based anticancer drugs. orientjchem.org |
| Position C6 | Introduction of a fluorine atom | Can significantly enhance antibacterial activity. orientjchem.org | SAR studies on quinoline-based antibacterial drugs. orientjchem.org |
| Position C7 | Addition of hydroxyl or methoxy group | Can improve antitumor activity. orientjchem.org | SAR studies on quinoline-based anticancer drugs. orientjchem.org |
| Various Positions | Addition of a flexible alkylamino side chain | Can enhance antiproliferative activity and water solubility. frontiersin.org | Synthesis of quinoline derivatives with improved antiproliferative action. frontiersin.org |
The hex-5-yn-1-ol side chain is not merely a linker but a critical component that dictates the molecule's spatial orientation and potential interactions with target biomolecules. Its length, rigidity, and terminal functional group are all key determinants of activity.
Chain Length and Flexibility: The six-carbon chain provides significant conformational flexibility while positioning the terminal hydroxyl group at a specific distance from the rigid quinoline core. Studies on other 4-aminoalcohol quinoline derivatives have demonstrated that the length of the side chain is a more critical determinant of antibacterial activity than its stereochemistry. nih.gov The length of a linker can be crucial for spanning the distance between binding pockets on a target protein.
The Alkyne Moiety: The triple bond of the alkyne group confers rigidity to that portion of the chain and presents a region of high electron density. This can participate in various non-covalent interactions, including π-stacking with aromatic residues or cation-π interactions. The alkyne can also act as a handle for further chemical modifications, such as click chemistry reactions. mdpi.com
The Hydroxyl Group: The primary alcohol at the terminus of the chain is a key pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, forming crucial interactions with polar residues in a biological target. mdpi.com Furthermore, in synthetic manipulations like the alkyne zipper reaction, a terminal hydroxyl group can direct the isomerization of an internal alkyne to the end of the chain, highlighting its influence on the chain's chemical behavior. mdpi.com
The terminal hydroxyl group of the hex-5-yn-1-ol chain is a prime site for strategic functionalization to modulate the compound's properties. This process, often part of a late-stage functionalization strategy, can be used to introduce a variety of chemical warheads or to improve pharmacokinetic properties. acs.org
Common modifications include:
Esterification and Etherification: Converting the alcohol to an ester or ether can alter lipophilicity, metabolic stability, and cell permeability. This is a common prodrug strategy.
Conjugation: The terminal position is ideal for conjugation to other molecules, such as targeting ligands or fluorescent probes, using the hydroxyl group as a chemical handle. The synthesis of terminal allenes from such 1-alkynes demonstrates the synthetic utility of this position. researchgate.net
Correlation of Molecular Architecture with Biological and Chemical Efficacy
Docking studies on similar quinoline inhibitors targeting tubulin have revealed that the quinoline ring often occupies a hydrophobic pocket, while side chains engage in hydrogen bonding with key residues like Gln136 and Asn167. researchgate.net Therefore, modifications to the hex-5-yn-1-ol chain of this compound would be expected to directly impact these crucial interactions.
| Structural Feature | Example Modification | Observed Effect on Efficacy (in related systems) | Mechanism of Action Context |
| Quinoline Core | Introduction of a 7-tert-butyl group | Increased antiproliferative activity (IC50 = 0.02–0.04 μM). frontiersin.org | Tubulin Polymerization Inhibition. frontiersin.org |
| Quinoline Core | Substitution with 3,4,5-trimethoxyphenyl group | Potent anticancer activity. orientjchem.org | DNA Intercalation. orientjchem.org |
| Side Chain | Presence of a halogen group | Improved anticancer activity. orientjchem.org | Increased lipophilicity and cellular uptake. orientjchem.org |
| Side Chain | Variation in chain length | Critical for antibacterial activity. nih.gov | Optimal positioning within the bacterial target site. nih.gov |
| Terminal Group | Conversion from -OH to an amine | Can alter binding affinity and selectivity. nih.gov | Changes in hydrogen bonding and basicity. nih.gov |
Development of Pharmacophore Models for Quinoline-Alkyne Scaffolds
A pharmacophore model is an abstract representation of the key molecular features necessary for biological activity. For the quinoline-alkyne class of compounds, a pharmacophore model can be developed based on SAR data from known active molecules. researchgate.netresearchgate.net
A hypothetical pharmacophore model for inhibitors based on the this compound scaffold would likely include:
Aromatic Ring Feature: Corresponding to the quinoline core, essential for hydrophobic and π-stacking interactions. nih.gov
Hydrogen Bond Acceptor: The nitrogen atom in the quinoline ring. nih.gov
Hydrophobic Feature: The aliphatic portion of the hexynyl side chain. nih.gov
Hydrogen Bond Donor/Acceptor: The terminal hydroxyl group. nih.gov
Such models are invaluable for virtual screening of compound libraries to identify new molecules with a high probability of being active. nih.gov They also guide the rational design of new analogues by ensuring that proposed modifications retain the essential pharmacophoric elements while exploring new chemical space.
| Pharmacophore Feature | Corresponding Structural Element | Assumed Role in Binding |
| Aromatic Ring | Quinoline Heterocycle | Hydrophobic/Aromatic Interactions (π-stacking) |
| Hydrogen Bond Acceptor | Quinoline Nitrogen Atom | Interaction with H-bond donor residues (e.g., Lys, Arg) |
| Hydrophobic Linker | Hexynyl Carbon Chain | Occupies hydrophobic pockets or channels |
| Hydrogen Bond Donor/Acceptor | Terminal Hydroxyl Group (-OH) | Interaction with polar residues (e.g., Ser, Thr, Gln) |
Computational Chemistry and Theoretical Modeling
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule like 6-(Quinolin-3-YL)hex-5-YN-1-OL. nih.govmdpi.com These calculations can elucidate the distribution of electrons within the molecule, which governs its stability, reactivity, and interaction with other molecules.
Detailed research findings from DFT studies on related quinoline (B57606) derivatives consistently focus on several key parameters. nih.govnih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary importance. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govresearchgate.net
For this compound, DFT calculations would map the molecular electrostatic potential (MEP), identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. The nitrogen atom in the quinoline ring and the oxygen of the hydroxyl group are expected to be nucleophilic sites, while the alkyne carbons and parts of the aromatic system could exhibit electrophilic character. These theoretical parameters are crucial for predicting how the molecule might interact with a biological target. nih.gov
Table 1: Representative Quantum Chemical Parameters Calculated via DFT (Note: This data is illustrative, based on typical values for quinoline derivatives, as specific data for this compound is not available.)
| Parameter | Representative Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capacity |
| LUMO Energy | -1.2 eV | Electron-accepting capacity |
| Energy Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 3.8 D | Molecular polarity and solubility |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. scirp.org This method is central to structure-based drug design. For this compound, docking simulations would be performed against various protein targets, such as kinases, for which quinoline derivatives are known inhibitors. researchgate.net
The process involves preparing the 3D structure of the ligand and the target protein. scirp.org Docking algorithms then sample a vast number of possible conformations of the ligand within the protein's active site, scoring each pose based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. Studies on analogous quinoline-based inhibitors have shown that the quinoline ring often engages in crucial π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the binding pocket. nih.govresearchgate.net The terminal hydroxyl group of the hexynol (B8569683) chain could act as a hydrogen bond donor or acceptor, further anchoring the ligand. The alkyne linker provides rigidity and specific geometry, influencing how the molecule fits within the binding site. nih.gov
Table 2: Illustrative Molecular Docking Results against a Hypothetical Kinase Target (Note: This data is for illustrative purposes.)
| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | Kinase XYZ | -8.5 | PHE 311 (π-π stacking), LYS 176 (H-bond), VAL 240 (hydrophobic) |
| Reference Inhibitor | Kinase XYZ | -9.2 | PHE 311 (π-π stacking), ASP 320 (H-bond), LEU 176 (hydrophobic) |
Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations track the movements of every atom in the ligand-protein complex, providing insights into the stability of the binding, the flexibility of the protein and ligand, and the role of solvent molecules. researchgate.netnih.gov
For the this compound-protein complex, an MD simulation would typically run for hundreds of nanoseconds. nih.gov Analysis of the simulation trajectory would involve calculating the Root Mean Square Deviation (RMSD) to assess the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. nih.gov These simulations can confirm whether the key interactions predicted by docking, such as hydrogen bonds and π-π stacking, are maintained over time. nih.gov MD can also reveal the conformational landscape of the flexible hexynol chain, showing how its orientation adapts within the binding site to optimize interactions.
Theoretical Prediction of Reaction Pathways and Energetic Profiles
Computational methods, especially DFT, can be used to model potential chemical reactions and predict their feasibility. whiterose.ac.uk For this compound, this could involve studying its metabolic fate, such as oxidation of the alcohol or reactions at the alkyne group. Theoretical calculations can map the entire reaction coordinate, from reactants to products, identifying transition states and calculating activation energies. chemrxiv.orgresearchgate.net
For instance, the synthesis of quinoline derivatives often involves reactions like the Skraup reaction or transition-metal-catalyzed cross-coupling. chemrxiv.orgresearchgate.net DFT can be used to compare different potential synthetic routes, predicting which pathways are energetically more favorable and likely to produce higher yields. whiterose.ac.uk A study on the Cp*Co(III)-catalyzed reaction of quinoline N-oxides with terminal alkynes used DFT to reveal that the alkyne addition into the Co-C bond was the rate-limiting step, successfully reproducing the experimentally observed product selectivity. chemrxiv.org Such analyses provide a powerful tool for guiding synthetic chemistry efforts.
In Silico Approaches for Virtual Compound Library Generation and Screening
Building upon the core structure of this compound, in silico methods can be used to generate large virtual libraries of related compounds. usda.gov This is achieved by systematically modifying different parts of the molecule, for example, by adding various substituents to the quinoline ring or altering the length and functionality of the side chain.
These virtual libraries can then be subjected to high-throughput virtual screening (HTVS). This process uses rapid molecular docking and predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, to filter the library and identify compounds with the highest predicted activity and best "drug-like" properties. nih.govnih.gov QSAR models are statistical models that correlate variations in the chemical structure of compounds with changes in their biological activity. bioline.org.br This in silico screening approach allows researchers to prioritize a smaller, more manageable number of promising candidates for actual chemical synthesis and biological testing, significantly accelerating the early stages of drug discovery. usda.govresearchgate.net
An article on the specific biological activities of the chemical compound “this compound” cannot be generated as requested. Extensive searches for scientific literature detailing the in vitro biological assessment of this specific molecule did not yield data corresponding to the required sections of the article.
The provided outline necessitates detailed research findings on:
Nicotinic Acetylcholine Receptor (nAChR) Ligand Characterization: Including specific data on its binding selectivity for nAChR subtypes (like α4β2-nAChR) and its functional profile as either an agonist or antagonist.
Antimicrobial Efficacy Evaluation: Requiring specific in vitro data on its activity against pathogenic bacterial strains (E. coli, P. aeruginosa, S. aureus) and fungal pathogens (C. albicans, A. fumigatus).
Antimalarial Activity Assessment: Requiring in vitro data on its efficacy against malarial parasites.
While research exists for the broader class of quinoline derivatives and for structurally similar but distinct molecules, no publically available studies with specific data for "this compound" could be found to accurately and thoroughly populate the mandated article structure. Fulfilling the request without this specific data would require presenting information on unrelated compounds, which is explicitly forbidden by the instructions. Therefore, a scientifically accurate article focusing solely on this compound cannot be written at this time.
Biological Activity Assessment and Biomedical Research Avenues in Vitro Focus
Antimalarial Activity Assessment (In Vitro)
In Vitro Assays Against Plasmodium falciparum Parasites
No studies were found that have evaluated the in vitro activity of 6-(Quinolin-3-YL)hex-5-YN-1-OL against chloroquine-sensitive or chloroquine-resistant strains of Plasmodium falciparum. Consequently, there is no available data on its 50% inhibitory concentration (IC₅₀) or its potential as a lead compound for antimalarial drug discovery. While quinoline (B57606) derivatives, in general, are a well-established class of antimalarial compounds, with chloroquine (B1663885) being a notable example, the specific efficacy of this particular derivative remains uninvestigated.
Enzyme Inhibition Assays of Relevant Biological Targets
There is no published research detailing the screening of this compound against any specific enzyme targets. Many quinoline-based compounds are known to exert their biological effects through enzyme inhibition. However, without experimental data, it is not possible to determine if this compound inhibits any enzymes of therapeutic relevance, nor is it possible to ascertain its potency or mechanism of inhibition.
Outlook and Future Research Trajectories
Innovation in Synthetic Methodologies for Related Quinoline-Alkyne Compounds
The synthesis of quinoline (B57606) derivatives has a rich history, with classic methods like the Skraup, Doebner–von Miller, and Friedländer syntheses still being relevant. nih.govingentaconnect.com However, the demand for more efficient, sustainable, and diverse synthetic routes has spurred considerable innovation. Modern approaches are increasingly focused on transition-metal-catalyzed reactions, C-H bond activation, and multicomponent reactions (MCRs). mdpi.comrsc.orgrsc.org
Recent advancements include the use of catalysts like copper(II) triflate for three-component couplings of anilines, aldehydes, and alkynes, offering a direct route to substituted quinolines. acs.org Gold-catalyzed methodologies have also emerged as powerful tools for constructing the quinoline scaffold through various annulation reactions involving alkynes. rsc.org Furthermore, metal-free synthetic strategies are gaining traction, aligning with the principles of green chemistry. nih.gov
Future innovations will likely focus on:
Catalyst Development: Designing novel catalysts, including nanocatalysts, that offer higher efficiency, selectivity, and broader substrate scope for quinoline-alkyne synthesis. nih.govacs.org
Flow Chemistry: Implementing continuous flow processes for the synthesis of these compounds, enabling better control over reaction parameters, improved safety, and easier scalability.
Photocatalysis: Harnessing light energy to drive the synthesis of quinoline-alkynes, offering mild and environmentally friendly reaction conditions. acs.org
Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis, leading to highly enantioselective products.
Table 1: Comparison of Synthetic Methodologies for Quinoline Synthesis
| Methodology | Description | Advantages | Disadvantages |
| Classic Methods (e.g., Skraup, Friedländer) | Condensation and cyclization reactions of anilines with carbonyl compounds or α,β-unsaturated compounds. nih.gov | Well-established, readily available starting materials. | Often require harsh reaction conditions (strong acids, high temperatures), limited functional group tolerance. nih.gov |
| Transition-Metal Catalysis (e.g., Pd, Cu, Au, Co) | Cross-coupling and annulation reactions involving C-H activation and cyclization. mdpi.comrsc.org | High efficiency, regioselectivity, and broad substrate scope. mdpi.com | Potential for metal contamination in the final product, cost of catalysts. |
| Multicomponent Reactions (MCRs) | One-pot reactions where three or more reactants combine to form a single product. rsc.org | High atom economy, operational simplicity, and ability to generate molecular diversity. rsc.org | Can sometimes be challenging to optimize and may lead to complex product mixtures. |
| Metal-Free Synthesis | Utilizes reagents like iodine or Brønsted acids to promote cyclization. nih.govrsc.org | Avoids metal contamination, often uses cheaper and more environmentally benign reagents. nih.gov | May have a more limited substrate scope compared to metal-catalyzed methods. |
Discovery of Novel Biological Targets and Therapeutic Modalities
Quinoline derivatives have been shown to exert their effects through various mechanisms, such as DNA intercalation, inhibition of enzymes like DNA methyltransferases, and disruption of mitochondrial function in cancer cells. rsc.orgnih.gov Specifically, quinoline-based compounds have been investigated for their potential to inhibit DNA topoisomerases and act as antitumor antibiotics. ingentaconnect.com
Future research in this area will likely focus on:
Target Identification: Utilizing chemoproteomics and other advanced techniques to identify the specific protein targets of novel quinoline-alkyne compounds.
Mechanism of Action Studies: Elucidating the detailed molecular mechanisms by which these compounds exert their biological effects.
Drug Delivery Systems: Developing targeted drug delivery systems, potentially using the alkyne group for conjugation to antibodies or other targeting moieties, to improve efficacy and reduce side effects.
Expansion of Therapeutic Areas: Exploring the potential of quinoline-alkynes in treating a broader range of diseases, including neurodegenerative disorders and viral infections. rsc.org
Table 2: Reported Biological Activities of Quinoline Derivatives
| Biological Activity | Description | Examples of Mechanisms/Targets |
| Anticancer | Inhibition of cancer cell growth and proliferation. nih.govresearchgate.net | DNA intercalation, inhibition of topoisomerases, induction of apoptosis, disruption of redox homeostasis. ingentaconnect.comrsc.org |
| Antimalarial | Activity against Plasmodium falciparum, the parasite that causes malaria. rsc.org | Inhibition of heme polymerization in the parasite's digestive vacuole. rsc.org |
| Antimicrobial | Efficacy against various bacteria and fungi. ingentaconnect.comnih.gov | Inhibition of DNA gyrase, disruption of cell wall synthesis. researchgate.net |
| Anti-inflammatory | Reduction of inflammation. rsc.orgbiointerfaceresearch.com | Modulation of inflammatory signaling pathways. |
| Anticonvulsant | Prevention or reduction of the severity of seizures. ingentaconnect.comnih.gov | Interaction with ion channels and neurotransmitter receptors in the central nervous system. |
| Cardiovascular | Effects on the heart and blood vessels. nih.govrsc.org | Modulation of ion channel activity, enzyme inhibition. |
Integration of Quinoline-Alkyne Architectures in Materials Science and Catalysis
Beyond their biological applications, the unique electronic and structural properties of quinoline-alkyne compounds make them attractive candidates for applications in materials science and catalysis. The planar, aromatic quinoline ring system can facilitate π-π stacking interactions, which are crucial for the self-assembly of organic materials. The rigid alkyne linker can be used to construct well-defined molecular architectures.
Quinoline derivatives have been explored for their use in:
Organic Light-Emitting Diodes (OLEDs): As emission layer materials due to their photoluminescent properties. nih.gov
Photovoltaics: In third-generation solar cells, such as dye-sensitized solar cells (DSSCs) and polymer solar cells. nih.gov
Sensors: As fluorescent probes for the detection of metal ions and other analytes. nih.gov
In catalysis, quinoline can act as a ligand for transition metals. For instance, in Lindlar's catalyst, quinoline is used to "poison" a palladium catalyst, allowing for the selective hydrogenation of alkynes to cis-alkenes. youtube.com
Future research directions in this domain include:
Conducting Polymers: Synthesizing polymers incorporating quinoline-alkyne units for applications in organic electronics.
Metal-Organic Frameworks (MOFs): Using these compounds as building blocks for the construction of porous materials with applications in gas storage and catalysis.
Novel Catalysts: Designing new catalysts where the quinoline-alkyne moiety plays a direct role in the catalytic cycle, potentially as a photoactive ligand in metallaphotocatalysis. acs.org
Promotion of Interdisciplinary Collaborations in Chemical Biology
The multifaceted nature of quinoline-alkyne chemistry necessitates a collaborative approach, bringing together experts from different scientific disciplines. The synthesis of novel compounds by organic chemists provides the tools for biologists to probe complex biological systems. In turn, insights from biologists can guide the design and optimization of new molecules with improved therapeutic properties.
Institutions are increasingly recognizing the value of such collaborations, establishing interdisciplinary programs and institutes that bridge chemistry and biology. usc.edustanford.edu These initiatives foster an environment where chemists gain a deeper understanding of the biological problems they are trying to solve, and biologists become more familiar with the chemical tools available to them.
The future success in unlocking the full potential of compounds like 6-(Quinolin-3-YL)hex-5-YN-1-OL will depend on strengthening these collaborations. Key areas for interdisciplinary efforts include:
Chemical Probe Development: Joint efforts to design and synthesize highly selective chemical probes to study specific biological processes.
Drug Discovery and Development: Integrated teams of chemists, biologists, and pharmacologists working together to identify new drug targets, optimize lead compounds, and conduct preclinical studies.
Translational Research: Collaborations between academic researchers and industry partners to translate basic scientific discoveries into new therapies and technologies.
Q & A
Q. What are the key synthetic strategies for preparing 6-(quinolin-3-yl)hex-5-yn-1-ol, and how is its structure confirmed?
The synthesis of structurally analogous alkynol-quinoline derivatives involves multi-step reactions. For example, a related compound (AMOP-H-OH) was synthesized via Sonogashira coupling or regioselective annulation, though hydroxyl-containing alkynes (like this compound) may face challenges in regioselectivity due to steric or electronic factors . Post-synthesis, characterization relies on NMR (1H, 13C), IR, and mass spectrometry (MS) to confirm bond connectivity and purity. Column chromatography is typically used for purification .
Q. What are the primary pharmacological targets of this compound in neuropharmacology?
This compound is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in depression and addiction research. Radioligand binding assays (e.g., using 3H-LSD) and cAMP GloSensor systems have demonstrated its specificity, with Ki values in the nanomolar range for α4β2 receptors and negligible activity at α3β4 or α1 subtypes .
Q. Which spectroscopic techniques are critical for analyzing alkynol-quinoline derivatives?
Nuclear magnetic resonance (NMR) is essential for confirming regiochemistry and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., -OH stretch at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if applicable) resolves crystal packing and hydrogen-bonding networks .
Q. How is the compound’s stability assessed during storage and handling?
Stability studies involve monitoring degradation via HPLC under varying conditions (pH, temperature). Safety data sheets recommend storing the compound in inert atmospheres (N2/Ar) at -20°C, protected from light and moisture, due to its acute toxicity (Category 4 for oral/dermal/inhalation exposure) .
Q. What in vitro assays evaluate the compound’s receptor selectivity?
Competitive radioligand binding assays (e.g., using 3H-epibatidine for nAChRs) and functional assays (e.g., cAMP inhibition for Gi/o-coupled receptors) are standard. For example, this compound showed >30-fold selectivity for α4β2 over 5-HT1F or 5-HT1A receptors in cAMP inhibition studies .
Advanced Research Questions
Q. How can synthetic challenges in regioselective alkyne functionalization be addressed for hydroxyl-containing derivatives?
Copper-catalyzed (4 + 2) annulations with diaryliodonium salts have been attempted, but free hydroxyl groups (as in this compound) may reduce regioselectivity. Protecting-group strategies (e.g., silylation of -OH) or alternative catalysts (e.g., Pd/Cu bimetallic systems) could improve yields .
Q. What contradictions exist between binding affinity and functional activity data for this compound?
While radioligand assays may show high affinity (Ki = 11 nM for 5-HT1F), functional assays (e.g., cAMP inhibition) might reveal nonspecific effects at higher concentrations (≥3 μM), necessitating orthogonal validation via electrophysiology or β-arrestin recruitment assays .
Q. How does the compound’s conformation influence its interaction with nAChRs?
Molecular docking and comparative SAR studies suggest that the alkynol spacer’s length and quinoline orientation are critical for α4β2 selectivity. Modifications to the hex-5-yn-1-ol chain (e.g., branching, heteroatom insertion) alter receptor desensitization kinetics, as shown in electrophysiological studies .
Q. What analytical methods resolve discrepancies in crystallographic vs. solution-phase structural data?
Dynamic NMR (e.g., VT-NMR) and molecular dynamics simulations can reconcile differences between X-ray structures (fixed conformations) and solution-phase flexibility. For example, quinoline ring dihedral angles (71.43° in crystals vs. variable in solution) impact pharmacophore modeling .
Q. How can structure-activity relationship (SAR) studies optimize selectivity over off-target receptors?
Systematic SAR involves synthesizing analogs with modified quinoline substituents (e.g., halogenation, methoxy groups) or alkynol chain lengths. In vitro screening against panels of GPCRs (e.g., 5-HT2B, dopamine D2) identifies structural motifs that minimize off-target binding. For instance, replacing the quinoline with isoquinoline reduced 5-HT2B affinity by 10-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
